what is the structure of 2-Formamidobutanoic acid
what is the structure of 2-Formamidobutanoic acid
An In-depth Technical Guide to the Structure of 2-Formamidobutanoic Acid
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-Formamidobutanoic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this molecule's chemical identity, stereochemistry, and key structural characteristics. This document elucidates the core structural components, predicts its spectroscopic signatures, and presents a systematic workflow for its structural verification, grounding all claims in established chemical principles.
Chemical Identity and Nomenclature
2-Formamidobutanoic acid is a derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid. The defining feature is the formylation of the alpha-amino group. This modification significantly alters the molecule's chemical properties compared to its parent amino acid.
Key identifiers for this compound are consolidated in Table 1. It is important to note that multiple CAS numbers appear in different databases, which may distinguish between racemic mixtures and specific enantiomers or represent different database entries[1][2][3].
| Identifier | Value | Source |
| IUPAC Name | 2-Formamidobutanoic acid | N/A |
| Synonyms | N-Formyl-DL-2-aminobutyric Acid | [3] |
| Molecular Formula | C₅H₉NO₃ | [3][4] |
| Molecular Weight | 131.13 g/mol | [3] |
| CAS Number | 82413-57-8; 106873-99-8 | [1][2][3] |
| SMILES | CCC(C(=O)O)NC=O | [5] |
Core Molecular Structure and Stereochemistry
The structure of 2-Formamidobutanoic acid is best understood by dissecting it into its constituent functional groups attached to a central chiral carbon.
2.1. Butanoic Acid Backbone: The foundation of the molecule is a four-carbon carboxylic acid chain, butanoic acid. The carbon atoms are numbered starting from the carboxyl carbon (C1).
2.2. Key Functional Groups:
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Carboxylic Acid (-COOH): Located at C1, this group is responsible for the acidic nature of the molecule.
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Formamido Group (-NHCHO): This group is attached to the alpha-carbon (C2). It consists of a secondary amide linkage where the nitrogen atom is bonded to both the butanoic acid backbone and a formyl group (-CHO). This group is planar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).
2.3. Chirality: The alpha-carbon (C2) is a stereocenter as it is bonded to four different groups: a hydrogen atom, a carboxyl group, an ethyl group (-CH₂CH₃), and the formamido group. Consequently, 2-Formamidobutanoic acid exists as a pair of enantiomers:
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(S)-2-Formamidobutanoic acid
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(R)-2-Formamidobutanoic acid
The racemic mixture is often denoted as (DL)-2-Formamidobutanoic acid. The specific stereochemistry is critical in biological contexts, as enzymatic interactions are typically highly stereoselective.
The logical assembly of these components is visualized in the diagram below.
Caption: Logical relationship of the core structural units.
Protocol for Structural Elucidation and Verification
Confirming the structure of a synthesized or isolated sample of 2-Formamidobutanoic acid requires a multi-technique spectroscopic approach. The following workflow provides a self-validating system for structural verification.
Caption: A systematic workflow for spectroscopic structure confirmation.
Predicted Spectroscopic Data
3.1.1. ¹H NMR Spectroscopy
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Carboxyl Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
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Formyl Proton (-CHO): A singlet around 8.0-8.2 ppm.
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Amide Proton (-NH-): A doublet (due to coupling with the α-H) around 7.9-8.3 ppm. Its chemical shift can be concentration and solvent dependent.
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Alpha Proton (Cα-H): A multiplet (doublet of quartets) around 4.3-4.5 ppm, coupled to the amide proton and the C3 methylene protons.
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Methylene Protons (-CH₂-): A multiplet around 1.6-1.9 ppm.
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Methyl Protons (-CH₃): A triplet around 0.9-1.0 ppm.
3.1.2. ¹³C NMR Spectroscopy
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Carboxyl Carbon (-COOH): Expected around 170-175 ppm.
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Formyl Carbon (-CHO): Expected around 160-165 ppm.
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Alpha Carbon (Cα): Expected around 50-55 ppm.
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Methylene Carbon (-CH₂-): Expected around 25-30 ppm.
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Methyl Carbon (-CH₃): Expected around 10-15 ppm.
3.1.3. Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C=O Stretch (Amide I Band): A strong, sharp peak around 1650-1680 cm⁻¹.
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N-H Bend (Amide II Band): A peak around 1530-1550 cm⁻¹.
Conclusion
The structure of 2-Formamidobutanoic acid is unambiguously defined by a butanoic acid core with a formamido substituent at the chiral alpha-carbon. This guide has detailed its chemical identity, structural components, and stereochemical nature. Furthermore, it has provided a robust, multi-step spectroscopic workflow and predicted spectral data that serve as a reliable protocol for the empirical verification of its synthesis or isolation. This foundational structural knowledge is a prerequisite for any further investigation into its chemical reactivity, biological activity, or application in materials and drug development.
References
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2a biotech. 2-FORMAMIDOBUTANOIC ACID. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559455, 2-Formamidobutanoic acid. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13470445, 2-Formylbutanoic acid. Available at: [Link]
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. 106873-99-8|2-Formamidobutanoic acid|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Formamidobutanoic acid | C5H9NO3 | CID 559455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Formylbutanoic acid | C5H8O3 | CID 13470445 - PubChem [pubchem.ncbi.nlm.nih.gov]

